molecular formula C10H12N2O4 B11996562 N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11996562
M. Wt: 224.21 g/mol
InChI Key: XFAOPFCROKOVCW-UHFFFAOYSA-N
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Description

N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a common pharmacophore in medicinal chemistry.

Preparation Methods

The synthesis of N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves several steps. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxin to introduce the nitro group at the 7-position. This is followed by the alkylation of the amine group with ethyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .

Chemical Reactions Analysis

N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The benzodioxane ring system is known to interact with various enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine can be compared with other benzodioxane derivatives such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-ethyl-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine

InChI

InChI=1S/C10H12N2O4/c1-2-11-7-5-9-10(16-4-3-15-9)6-8(7)12(13)14/h5-6,11H,2-4H2,1H3

InChI Key

XFAOPFCROKOVCW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2

Origin of Product

United States

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